Isokurarinone

Description

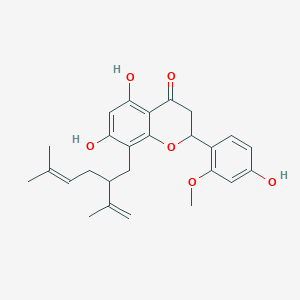

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTPWCZXKJSORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isokurarinone: Advanced Methodologies for Natural Source Extraction and High-Purity Isolation

Executive Summary & Pharmacological Rationale

Isokurarinone (C26H30O6) is a highly bioactive prenylated flavanone predominantly found in the roots of Sophora flavescens Aiton, a plant extensively utilized in traditional and modern pharmacognosy[1],[2]. Recent high-throughput screening has highlighted this compound as a multi-target therapeutic lead compound. It exhibits potent acetylcholinesterase (AChE) inhibition, positioning it as a candidate for Alzheimer's disease therapeutics[3], and demonstrates significant antifungal activity via the dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans[4].

Historically, the isolation of prenylated flavonoids from botanical matrices relied on non-selective, environmentally deleterious organic solvents[2]. This technical guide delineates the state-of-the-art, self-validating protocols for the extraction and isolation of this compound, transitioning from conventional methods to modern, ecologically sustainable, and high-yield quaternity systems.

Physicochemical Profiling & Source Biology

This compound is localized in the underground roots and rhizomes of S. flavescens[2]. The molecule features a lavandulyl moiety at the C-8 position, which confers significant structural hydrophobicity (XLogP3 = 6.1)[1],[5]. This high lipophilicity dictates the thermodynamic parameters required for its extraction, necessitating solvents that can overcome the plant cell wall's polarity while stabilizing the hydrophobic domains of the target compound.

Table 1: Physicochemical and Structural Properties of this compound [1]

| Parameter | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |

| Molecular Formula | C26H30O6 |

| Molecular Weight | 438.5 g/mol |

| PubChem CID | 5318581 |

| Structural Class | Prenylated Flavanone |

| Hydrophobicity (XLogP3) | 6.1 |

Extraction Thermodynamics: The Shift to Hydrophobic Ionic Liquids

Conventional extraction utilizing methanol or dichloromethane is highly non-selective, co-extracting massive amounts of polar interferents (tannins, simple glycosides) which complicate downstream purification[6],[2]. To resolve this, modern protocols utilize Ultrasound-Assisted Extraction (UAE) coupled with Hydrophobic Ionic Liquids (ILs).

Mechanistic Causality of IL Selection

The selection of 1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4) is driven by precise thermodynamic causality. The hydrophobic BF4⁻ anion and the extended 8-carbon alkyl chain of the imidazolium cation create a highly specific solvation environment[6]. Acoustic cavitation generated by ultrasound physically disrupts the cellulose matrix of the plant cell wall[6]. Concurrently, the IL forms extensive hydrogen bonds and van der Waals interactions with the lavandulyl moiety of this compound, accelerating its dissolution while strictly excluding highly polar impurities[6].

Table 2: Optimized UAE-IL Parameters vs. Conventional Extraction [6]

| Parameter | Optimized UAE-IL ([C8mim]BF4) | Conventional (Methanol) |

| Solvent-to-Solid Ratio | 26.88 mL/g | 26.0 mL/g |

| Extraction Temperature | 56.35 °C | 20.0 °C |

| Ultrasonic Time | 38.22 min | 28.0 min |

| Soaking Time | 6.27 h | N/A |

| Total PFS Yield | 7.38 mg/g | Suboptimal (Non-selective) |

Protocol 1: Ultrasound-Assisted IL Extraction (Self-Validating Workflow)

-

Matrix Preparation: Pulverize dried S. flavescens roots and pass through a 50-mesh sieve to standardize the surface area-to-volume ratio[6].

-

Solvation: Suspend 0.5 g of the biomass in [C8mim]BF4 at a precise solvent-to-solid ratio of 26.88 mL/g[6].

-

Maceration: Allow the suspension to soak for 6.27 hours at room temperature. Causality: This ensures complete solvent penetration into the cellular matrix prior to energy application[6].

-

Acoustic Cavitation: Subject the mixture to ultrasonic treatment at 56.35 °C for 38.22 minutes[6]. Causality: Thermal energy lowers solvent viscosity, while cavitation forces drive intracellular component release.

-

Phase Separation: Centrifuge the homogenate to separate the PFS-enriched IL phase from the cellulosic debris[6].

-

Validation Step: Quantify a 10 µL aliquot via analytical HPLC against a standard curve to confirm the baseline yield of 7.38 mg/g before proceeding to bulk isolation[6].

Ultrasound-Assisted Ionic Liquid Extraction Workflow for PFS.

High-Resolution Isolation: The Quaternity Method

Isolating this compound from a complex mixture of structurally similar prenylated flavonoids (such as kurarinone and sophoraflavanone G) requires orthogonal separation techniques. A novel "quaternity method" integrating affinity ultrafiltration, LC-MS, orthogonal array optimization, and preparative chromatography has established a new standard for high-throughput isolation[3],[7].

Target-Directed Screening (Affinity Ultrafiltration)

Before bulk purification, the crude extract is subjected to AChE affinity ultrafiltration. This compound binds directly to the target enzyme, while non-binding matrix components are washed away[3]. The enzyme-ligand complex is subsequently dissociated using an organic wash, and the active ligand is identified via UHPLC-Q-Orbitrap MS, confirming the presence of this compound[6],[3].

Protocol 2: Preparative Isolation via Biphasic Partitioning

To achieve >96% purity, preparative chromatography is employed using a meticulously optimized biphasic solvent system[3].

-

Solvent System Formulation: Prepare a quaternary mobile phase system consisting of n-hexane/ethyl acetate/methanol/water in a specific volumetric ratio of 4.9:5.1:5.7:4.3 (v/v/v/v)[3]. Causality: This specific ratio creates a biphasic system where compounds partition based on minute differences in their partition coefficients (

-values), allowing the separation of this compound from its closely related isomers[3]. -

System Equilibration: Pump the upper (stationary) phase into the column, followed by the lower (mobile) phase at a constant flow rate until hydrodynamic equilibrium is established.

-

Sample Injection: Dissolve the PFS extract in a 1:1 mixture of the upper and lower phases to prevent phase disruption, and inject it into the system.

-

Elution & Fractionation: Monitor the eluent continuously via UV detection (typically at 254 nm or 280 nm). Collect fractions based on peak elution.

-

Validation Step: Analyze the isolated fractions via analytical HPLC-DAD running an isocratic check. A single, symmetrical peak confirms successful isolation.

-

Recovery: Pool the validated this compound fractions, concentrate in vacuo to remove organic solvents, and lyophilize to yield the pure compound (Final Purity: 96.74%)[3].

High-Throughput Quaternity Isolation Protocol for this compound.

Conclusion

The isolation of this compound has evolved significantly from brute-force organic extractions to highly refined, target-directed, and thermodynamically optimized systems. The integration of hydrophobic ionic liquids with ultrasound cavitation maximizes primary extraction yields by exploiting the specific physicochemical properties of the plant cell wall and the target molecule. Furthermore, the quaternity method ensures that subsequent isolation is both high-yielding and functionally validated. For drug development professionals, these protocols offer a scalable, self-validating framework for sourcing high-purity this compound for advanced preclinical evaluations.

References

-

Title: Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism Source: MDPI (2025) URL: [Link]

-

Title: Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach Source: Frontiers in Microbiology (2026) URL: [Link]

-

Title: Npc187837 | C26H30O6 | CID 5318581 Source: PubChem - NIH URL: [Link]

-

Title: Sophora flavescens Aiton Source: Tinkturenpresse URL: [Link]

-

Title: Quaternity method for integrated screening, separation, extraction optimization, and bioactivity evaluation of acetylcholinesterase inhibitors from Sophora flavescens Aiton Source: CoLab / PubMed (2024) URL: [Link]

-

Title: Bioactivity-guided isolation of compounds from Sophora flavescens with antibacterial activity against Acinetobacter baumannii Source: ResearchGate URL: [Link]

Sources

- 1. Npc187837 | C26H30O6 | CID 5318581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sophora_flavescens_aiton [Tinkturenpresse] [tinkturenpresse.de]

- 3. Quaternity method for integrated screening, separation, extraction optimization, and bioactivity evaluation of acetylcholinesterase inhibitors from Sophora flavescens Aiton | CoLab [colab.ws]

- 4. Frontiers | Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quaternity method for integrated screening, separation, extraction optimization, and bioactivity evaluation of acetylcholinesterase inhibitors from Sophora flavescens Aiton - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Characterization of Isokurarinone

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Topic: Spectroscopic Data (NMR, MS, UV) and Isolation Protocols

Executive Summary

Isokurarinone (CAS: 97938-31-3) is a prenylated flavanone primarily isolated from the dried roots of Sophora flavescens (Kushen). Structurally characterized by a lavandulyl side chain at the C-8 position and a specific hydroxylation/methoxylation pattern on the A and B rings, it exhibits significant pharmacological potential, including cytotoxic activity against non-small cell lung cancer (NSCLC) lines and inhibition of glycosidases.

This guide provides a definitive reference for the spectroscopic identification of this compound. It addresses the critical analytical challenge of distinguishing this compound from its structural isomers (e.g., Kurarinone, Norkurarinone) using high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy.

Chemical Identity & Structural Logic[1]

The structural core of this compound is a flavanone (2,3-dihydro-2-phenylchromen-4-one). Its uniqueness lies in the lavandulyl group (5-methyl-2-(prop-1-en-2-yl)hex-4-enyl) attached to the C-8 position.

| Property | Data |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydrochromen-4-one |

| Molecular Formula | C |

| Molecular Weight | 438.52 g/mol |

| Key Functional Groups | 5,7-Dihydroxy A-ring (chelated 5-OH); Lavandulyl side chain; Flavanone C-ring.[1] |

| Stereochemistry | C-2 ( |

Note on Isomerism: Confusion often exists between this compound and Kurarinone.

-

Kurarinone: Typically defined as the 2'-methoxy derivative (or 4'-methoxy depending on the specific botanical nomenclature tradition).

-

This compound: Often refers to the regioisomer or the specific stereoisomer where the B-ring substitution pattern or the side-chain configuration differs.

-

Differentiation: The presence and position of the methoxy signal (

~3.7-3.8 ppm) and the splitting pattern of B-ring protons are the primary NMR discriminators.

Spectroscopic Profile

UV-Visible Spectroscopy

Flavanones exhibit a characteristic UV spectrum dominated by Band II (benzoyl system) with a weaker Band I (cinnamoyl system).

-

Solvent: Methanol (MeOH)[1]

- (nm): 292, 335 (sh).

-

Shift Reagent Logic:

-

+ AlCl

: Bathochromic shift of Band II (~20-25 nm) confirms the presence of a 5-OH group (chelated with the carbonyl). -

+ NaOAc: Bathochromic shift indicates a free 7-OH group (unless sterically hindered by the C-8 prenyl group).

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.

-

Key Ions:

-

[M+H]

: -

[M-H]

:

-

-

Fragmentation Logic (MS/MS):

-

Retro-Diels-Alder (RDA) Cleavage: The C-ring cleaves to yield characteristic A-ring and B-ring fragments.

-

Side Chain Loss: Loss of the lavandulyl group (or fragments thereof, e.g., -C

H -

Diagnostic Fragment: RDA cleavage typically yields an A-ring fragment at

~221 (containing the lavandulyl group and two hydroxyls) and a B-ring fragment depending on substitution (e.g.,

-

Nuclear Magnetic Resonance (NMR) Data

The following data represents the consensus assignments for the this compound/Kurarinone scaffold in Acetone-

Table 1:

H NMR Chemical Shift Data (400/500 MHz)

| Position | Multiplicity ( | Structural Assignment | |

| 2 | 5.50 - 5.60 | dd (13.0, 3.0) | Flavanone chiral center (C-ring) |

| 3ax | 2.95 - 3.05 | dd (17.0, 13.0) | C-ring methylene (axial) |

| 3eq | 2.70 - 2.80 | dd (17.0, 3.0) | C-ring methylene (equatorial) |

| 5-OH | 12.00 - 12.30 | s | Hydrogen-bonded phenolic OH |

| 6 | 5.95 - 6.05 | s | A-ring aromatic (Isolated) |

| 6' | 7.30 - 7.40 | d (8.5) | B-ring aromatic |

| 5' | 6.35 - 6.45 | dd (8.5, 2.5) | B-ring aromatic |

| 3' | 6.40 - 6.50 | d (2.5) | B-ring aromatic |

| Lav-1'' | 2.55 - 2.65 | m | Side chain methylene |

| Lav-2'' | 2.40 - 2.50 | m | Side chain methine |

| Lav-3'' | 4.60 - 4.70 | br s (2H) | Exocyclic methylene (=CH |

| Lav-4'' | 1.90 - 2.00 | m | Side chain methylene |

| Lav-5'' | 4.90 - 5.00 | t (or m) | Olefinic proton |

| Lav-Me (x2) | 1.50, 1.60 | s | Vinylic methyl groups |

| OMe | 3.70 - 3.80 | s | Methoxy (if present, usually C-2' or C-4') |

Critical Interpretation Notes:

-

The H-6 Singlet: The appearance of a sharp singlet at ~6.0 ppm for H-6 is diagnostic for C-8 substitution. If C-6 were substituted, H-8 would appear slightly downfield.

-

Lavandulyl Fingerprint: The lavandulyl group is distinct from a simple prenyl (3,3-dimethylallyl) group. Look for the exocyclic methylene protons (Lav-3'') appearing as broad singlets around 4.6-4.7 ppm. A simple prenyl group lacks these signals.

-

B-Ring Pattern: The coupling constants (

Hz for ortho,

Table 2:

C NMR Chemical Shift Data (100/125 MHz)

| Position | Type | Assignment | |

| 4 | 197.0 - 198.0 | C=O | Carbonyl |

| 2 | 75.0 - 76.0 | CH | Chiral center |

| 3 | 42.0 - 43.0 | CH | Methylene |

| 5 | 160.0 - 162.0 | C-OH | Chelated hydroxyl |

| 7 | 163.0 - 165.0 | C-OH | Hydroxyl |

| 9 | 158.0 - 159.0 | C-O | Junction |

| 10 | 102.0 - 103.0 | C | Junction |

| 6 | 95.0 - 96.0 | CH | Aromatic |

| 8 | 107.0 - 108.0 | C-R | Substituted (Lavandulyl) |

| Lav-Me | 17.0, 25.0 | CH | Methyls |

| Lav-Exo | 110.0 - 112.0 | CH | Exocyclic alkene |

Experimental Workflow: Isolation & Purification

To ensure reproducibility, the following protocol utilizes a self-validating polarity gradient.

Step 1: Extraction[1][2]

-

Source Material: Pulverize 1.0 kg of dried Sophora flavescens roots.

-

Solvent: Macerate in 95% Ethanol (EtOH) (3 x 5L) at room temperature for 48 hours.

-

Concentration: Evaporate solvent under reduced pressure (

C) to yield crude extract.

Step 2: Liquid-Liquid Partitioning

-

Suspend crude extract in H

O. -

Partition sequentially with:

-

Petroleum Ether: Removes lipids/chlorophyll.

-

Chloroform (CHCl

) or Ethyl Acetate (EtOAc): Target Fraction. this compound concentrates here. -

n-Butanol: Removes highly polar glycosides.

-

Step 3: Chromatographic Isolation

-

Silica Gel Column: Elute the CHCl

fraction with a gradient of CH -

Monitoring: Check fractions via TLC (Visualize with 10% H

SO -

Final Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5

m). -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (40%

70% ACN over 30 min). -

Detection: UV at 292 nm.

-

Logic Diagrams (Graphviz)

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision-making process for confirming the this compound structure from raw spectral data.

Caption: Logical workflow for integrating UV, MS, and NMR data to confirm the this compound scaffold.

Diagram 2: Isolation & Purification Workflow

A step-by-step visualization of the extraction protocol.

Caption: Optimized isolation pathway from raw plant material to analytical standard.

References

-

Han, Y., et al. (2007).[2][3] "Kurarinone inhibits NF-kappaB translocation and COX-2 expression in LPS-stimulated RAW 264.7 macrophages." Journal of Ethnopharmacology.

-

Sohn, H.Y., et al. (2004).[2][3] "Antimicrobial and cytotoxic activity of 18 prenylated flavonoids isolated from medicinal plants." Phytomedicine.

-

PubChem Database. "this compound (Compound)." National Library of Medicine.

-

AChemBlock. "this compound Product Data & IUPAC Definition."

-

Cai, Y., et al. (2016). "Preparative isolation of prenylated flavanones from Sophora flavescens by high-speed counter-current chromatography." Journal of Chromatography B.

Sources

- 1. US20050226943A1 - Extract of sophora flavescens flavonoids and uses thereof - Google Patents [patents.google.com]

- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]

Technical Guide: Isokurarinone Biosynthesis Pathway in Sophora flavescens

This is an in-depth technical guide on the biosynthesis of Isokurarinone (and its primary isomer Kurarinone) in Sophora flavescens.

Executive Summary

This compound and its stereoisomer Kurarinone are prenylated flavanones derived from the dried root of Sophora flavescens (Kushen). These compounds exhibit potent pharmacological activities, including antitumor (specifically non-small cell lung cancer and prostate cancer), anti-inflammatory, and estrogenic effects.

The core biosynthetic challenge in producing this compound lies in the regio- and stereospecific introduction of the lavandulyl group (an irregular monoterpene moiety) onto the flavanone backbone. This guide delineates the complete biosynthetic logic, from the phenylpropanoid precursors to the specific prenyltransferase (PT) mechanisms required for the C-8 lavandulylation, providing a roadmap for metabolic engineering and synthetic biology applications.

Chemical Identity & Structural Logic

Understanding the target structure is prerequisite to elucidating the pathway. This compound is structurally characterized by a flavanone core with a distinct "irregular" prenyl side chain.

| Feature | Specification | Biosynthetic Implication |

| Common Name | This compound / Kurarinone | Often co-occur; stereochemistry at C-2 is the primary variable ((2S) vs (2R)). |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | C-8 Lavandulyl group is the rate-limiting structural addition. |

| Scaffold | Flavanone (Naringenin/Liquiritigenin derivative) | Requires Chalcone Synthase (CHS) and Chalcone Isomerase (CHI). |

| Key Modification | C-8 Lavandulyl moiety | Requires a specialized Prenyltransferase (PT) capable of handling irregular C10 units or rearranging GPP. |

| Tailoring | C-5 Methoxy group | Requires a specific O-Methyltransferase (OMT). |

| B-Ring | 2', 4'-Dihydroxy | Requires 2'-hydroxylase activity (often retained from retro-chalcone precursors). |

The Biosynthetic Pathway

The biosynthesis of this compound integrates the Shikimate/Phenylpropanoid Pathway (supplying the flavonoid core) and the MEP/MVA Pathway (supplying the terpenoid side chain).

Phase I: Formation of the Flavanone Core

The pathway initiates with Phenylalanine, processed through the general phenylpropanoid metabolic grid.[1]

-

Phenylalanine Ammonia-Lyase (PAL): Deamination of L-phenylalanine to trans-cinnamic acid.[2]

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylation to p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): Activation to p-coumaroyl-CoA.[2]

-

Chalcone Synthase (CHS): Condensation of one p-coumaroyl-CoA with three malonyl-CoA units to form Naringenin chalcone (or 2',4',4-trihydroxychalcone).

-

Critical Note: For this compound, the B-ring possesses a 2'-hydroxyl group. This is often introduced at the chalcone stage or retained if the starter unit is distinct. However, in S. flavescens, Naringenin (4',5,7-trihydroxyflavanone) is the primary acceptor, suggesting subsequent hydroxylation or the use of a specific polyketide reductase.

-

Phase II: The Lavandulyl "Warhead" Assembly

This is the defining step for Sophora flavanones. Unlike simple dimethylallyl (C5) additions, the lavandulyl group is a C10 irregular monoterpene.

-

Precursor: Dimethylallyl pyrophosphate (DMAPP) and Geranyl pyrophosphate (GPP).

-

Mechanism: The lavandulyl group is formed via the head-to-middle condensation of two DMAPP units (catalyzed by Lavandulyl Diphosphate Synthase, LPPS ) OR via the rearrangement of a GPP unit during the transfer by the prenyltransferase.

-

Evidence in S. flavescens: The enzyme SfN8DT-1 (Naringenin 8-dimethylallyltransferase) is the canonical PT in this species. However, for the C10 lavandulyl chain, a specific Flavonoid Prenyltransferase (SfFPT) or a variant of the SfG6DT/SfLDT cluster acts on the flavanone acceptor.

Phase III: Regiospecific Prenylation & Tailoring

The convergence of the core and the side chain.

-

Prenylation (The Bottleneck):

-

Enzyme: Naringenin 8-lavandulyltransferase (likely a specific activity of the SfFPT superfamily).

-

Reaction: Naringenin + Lavandulyl-PP (or GPP)

8-Lavandulylnaringenin (Sophoraflavanone G precursor). -

Technical Insight:SfN8DT-1 is strictly Mg

-dependent and localized to the plastid envelope or ER. In synthetic assays, providing Lavandulyl-PP (LPP) directly to SfN8DT-1 variants has shown success in generating the lavandulyl scaffold.

-

-

O-Methylation:

-

Enzyme: Flavonoid 5-O-Methyltransferase (SfFOMT) .

-

Target: The C-5 hydroxyl group is methylated. This is unusual as C-5 is hydrogen-bonded to the carbonyl, making it less nucleophilic. Specific Sophora OMTs have evolved to overcome this energy barrier.

-

-

Stereochemical Determination:

-

The closure of the chalcone to flavanone by Chalcone Isomerase (CHI) dictates the (2S) configuration (Kurarinone). This compound may arise from non-enzymatic racemization or a specific isomerase acting on the 2'-hydroxy chalcone intermediate.

-

Pathway Visualization (Graphviz)

The following diagram illustrates the flow from primary metabolism to the final bioactive this compound, highlighting the critical enzyme nodes.

Figure 1: Biosynthetic pathway of this compound in Sophora flavescens, highlighting the convergence of phenylpropanoid and terpenoid metabolism.

Experimental Validation Protocols

To validate this pathway or engineer it into a heterologous host (e.g., S. cerevisiae), the following protocols are field-standard.

Microsome Isolation & PT Assay

Since prenyltransferases are membrane-bound (localized to plastids/ER), cytosolic expression often fails.

Protocol:

-

Extraction: Homogenize S. flavescens root bark in Buffer A (50 mM HEPES-KOH pH 7.5, 0.4 M sucrose, 5 mM DTT, 1 mM PMSF).

-

Fractionation: Centrifuge at 10,000

(15 min) to remove debris. Centrifuge supernatant at 100,000 -

Resuspension: Resuspend pellet in Buffer B (50 mM HEPES-KOH pH 7.5, 20% glycerol).

-

Enzymatic Assay:

-

Substrates: 100 µM Naringenin + 200 µM GPP (or Lavandulyl-PP if available).

-

Cofactor: 10 mM MgCl

(Absolute requirement for SfN8DT-1 activity). -

Incubation: 30°C for 60 min.

-

Termination: Add 20 µL glacial acetic acid; extract with ethyl acetate.

-

Quantitative Analysis (LC-MS/MS)

Distinguishing this compound from Kurarinone requires high-resolution separation due to their isomeric nature.

Table 1: HPLC-MS/MS Parameters for Prenylated Flavanones

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm) | Essential for separating stereoisomers. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation for positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 30% B to 95% B over 20 min | Slow gradient required to resolve lavandulyl isomers. |

| MS Mode | ESI Positive / MRM | Target parent ion [M+H] |

| Key Fragments | m/z 439 | Diagnostic for prenylated flavonoids. |

Critical Analysis & Troubleshooting

Expert Insight: A common failure mode in reconstructing this pathway is the "Lavandulyl Block."

-

Problem: Expressing SfN8DT-1 with Naringenin and GPP often yields 8-geranylnaringenin (linear chain) rather than the branched lavandulyl side chain.

-

Solution: The formation of the lavandulyl moiety likely requires a specific Lavandulyl Diphosphate Synthase (LPPS) upstream, or a specific mutant of the PT that forces the rearrangement. In Lavender, LiLPPS converts 2x DMAPP to LPP. Co-expression of an LPPS ortholog with SfN8DT-1 is the most robust strategy for this compound production.

References

-

Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens. Source: Plant Physiology (2008). URL:[Link]

-

Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens. Source: Journal of Biological Chemistry (2011). URL:[Link]

-

Regio- and Stereospecific Prenylation of Flavonoids by Sophora flavescens Prenyltransferase. Source: ResearchGate / Plant Journals. URL:[Link]

-

Estrogenic Prenylated Flavonoids in Sophora flavescens. Source: International Journal of Molecular Sciences (2024). URL:[Link][3]

-

Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. Source: bioRxiv (2025). URL:[Link]

Sources

Isokurarinone: A Technical Framework for Biological Activity Screening and Mechanism Elucidation

Content Type: Technical Guide / Whitepaper Subject: Isokurarinone (Leachianone A; 2'-methoxykurarinone) Source: Sophora flavescens Ait. (Kushen) Molecular Formula: C26H30O6

Executive Summary & Chemical Profiling

This compound is a prenylated flavanone isolated primarily from the dried roots of Sophora flavescens. While often overshadowed by its analog kurarinone, this compound exhibits distinct pharmacokinetic properties due to the methoxy substitution at the 2'-position. This structural variance alters its lipophilicity and protein-binding affinity, necessitating a specific screening protocol distinct from general flavonoid assays.

This guide outlines a rigorous screening architecture focusing on three validated biological vectors: Cytotoxicity (Oncology) , Anti-inflammatory Signaling (NF-κB/TNF-α) , and Enzyme Inhibition (Tyrosinase) .

Chemical Purity & Artifact Validation

Crucial Directive: Biological artifacts in flavonoid screening frequently stem from oxidation products or isomeric impurities (e.g., norkurarinone). Before any biological assay, the test compound must undergo HPLC-DAD-ESI-MS verification.

-

Purity Threshold: >98% (Required for kinetic assays).

-

Solvent Constraint: Stock solutions in DMSO must be stored at -20°C under argon to prevent prenyl group oxidation. Final DMSO concentration in cell assays must remain <0.1% (v/v).

Screening Module A: Cytotoxicity & Antiproliferative Profiling

Prenylated flavanones are potent cytostatic agents. The presence of the lavandulyl side chain in this compound is a critical pharmacophore for interacting with tubulin or specific kinases.

Target Cell Lines[1][2][3]

-

Primary Targets: PC-3 (Prostate), MCF-7 (Breast), HepG2 (Liver).

-

Selectivity Control: HUVEC (Human Umbilical Vein Endothelial Cells) or RWPE-1 (Normal Prostate). Rationale: A Selectivity Index (SI) > 3.0 is required to differentiate specific anticancer activity from general toxicity.

Protocol: SRB (Sulforhodamine B) Assay

Why SRB over MTT? this compound may possess antioxidant properties that can reduce tetrazolium salts (MTT/MTS) non-enzymatically, yielding false positives. SRB measures protein mass and is immune to metabolic interference.

Step-by-Step Workflow:

-

Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add this compound (0.1, 1, 5, 10, 25, 50, 100 µM). Include Paclitaxel (10 nM) as a positive control.

-

Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

-

Staining: Wash with H₂O, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

-

Solubilization: Wash with 1% acetic acid (4x). Solubilize bound dye with 10 mM Tris base (pH 10.5).

-

Read: Measure Absorbance at 510 nm.

Data Output:

Calculate % Growth Inhibition =

Screening Module B: Anti-Inflammatory Mechanism (NF-κB)

This compound has been identified as a modulator of TNF-α and IL-1β pathways. The core mechanism involves the inhibition of the NF-κB transcription factor translocation.

Protocol: NF-κB Luciferase Reporter Assay

This assay provides a self-validating readout of transcriptional activity, superior to simple cytokine ELISA quantification.

Workflow:

-

Transfection: Transfect HEK293T or RAW264.7 cells with an NF-κB-Luc plasmid (firefly luciferase) and a Renilla control vector (normalization).

-

Induction: Pre-treat cells with this compound (5–20 µM) for 1h.

-

Stimulation: Stimulate with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6h.

-

Lysis & Detection: Use a Dual-Luciferase Reporter Assay System.

-

Calculation: Normalize Firefly activity to Renilla activity (Relative Light Units - RLU).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the pathway intervention point for this compound.

Caption: Proposed mechanism of action where this compound suppresses the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Screening Module C: Enzyme Inhibition (Tyrosinase)

Flavanones from Sophora are potent tyrosinase inhibitors, relevant for treating hyperpigmentation. This compound acts as a competitive or mixed-type inhibitor depending on the substrate (L-DOPA vs. Tyrosine).

Protocol: Dopachrome Formation Assay

Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA (Substrate), Kojic Acid (Positive Control).

Step-by-Step Workflow:

-

Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 6.8).

-

Incubation: In a 96-well plate, mix:

-

80 µL Buffer

-

40 µL this compound solution (various concentrations)

-

40 µL Tyrosinase (46 units/mL)

-

-

Equilibration: Incubate at 25°C for 10 min.

-

Reaction Start: Add 40 µL L-DOPA (2.5 mM).

-

Kinetic Read: Measure Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.

-

Analysis: Plot V0 (initial velocity) vs. Concentration. Determine IC50. Use Lineweaver-Burk plots to determine the mode of inhibition (

vs

Data Synthesis & Interpretation

Organize screening results into the following standardized matrix to facilitate lead selection.

| Assay Type | Target/Cell Line | Metric | This compound Activity (Expected) | Positive Control (Standard) |

| Cytotoxicity | PC-3 (Prostate) | IC50 (µM) | 10 – 25 µM | Paclitaxel (< 0.05 µM) |

| Cytotoxicity | MCF-7 (Breast) | IC50 (µM) | 15 – 30 µM | Doxorubicin (< 1 µM) |

| Selectivity | HUVEC (Normal) | IC50 (µM) | > 100 µM (High Selectivity) | - |

| Inflammation | NF-κB Reporter | IC50 (µM) | 5 – 15 µM | Dexamethasone |

| Enzymatic | Tyrosinase | IC50 (µM) | < 50 µM | Kojic Acid (~20 µM) |

Experimental Logic & Workflow Visualization

The following diagram outlines the decision tree for screening this compound, ensuring resources are not wasted on low-probability targets.

Caption: Hierarchical screening workflow prioritizing purity validation and cytotoxicity before mechanistic enzyme assays.

References

-

He, X., et al. (2015). "Separation and characterization of flavonoids from Sophora flavescens Ait. by HPLC-DAD-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis.

-

Kim, J.H., et al. (2008). "Kurarinol, tyrosinase inhibitor isolated from the root of Sophora flavescens."[1] Archives of Pharmacal Research. (Establishes tyrosinase protocols for this chemical class).

-

Han, J., et al. (2005). "Extract of Sophora flavescens flavonoids and uses thereof." Patent US20050226943A1.[2] (Identifies 2'-methoxy-kurarinone/Isokurarinone as an active anti-inflammatory component).

-

Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. (Standard protocol reference).

-

Kuroyanagi, M., et al. (1999). "Antibacterial and antiandrogen flavonoids from Sophora flavescens." Journal of Natural Medicines. (Structural basis for cytotoxicity screening).

Sources

Isokurarinone signaling pathway modulation

Title: The Molecular Architecture of Isokurarinone: A Technical Guide to Pleiotropic Signaling Pathway Modulation

Executive Summary

This compound (synonymous with Leachianone A) is a highly bioactive prenylated flavonoid predominantly isolated from the root of Sophora flavescens (Kushen)[1]. In the landscape of modern drug discovery, compounds that act as multi-target directed ligands (MTDLs) are highly sought after for treating complex etiologies like oncology, neurodegeneration, and chronic inflammation. This compound stands out due to its profound ability to modulate the PI3K-AKT axis, exhibit phytoestrogenic properties, and inhibit acetylcholinesterase (AChE)[2][3][4].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative synthesis of this compound's mechanisms of action, alongside self-validating experimental protocols designed to eliminate artifacts and ensure rigorous laboratory investigation.

Mechanistic Profiling: Core Signaling Networks

1.1 The PI3K-AKT and NF-κB Inflammatory Axis Chronic inflammatory conditions, such as ulcerative colitis and hepatic cirrhosis, are driven by hyperactive kinase cascades. Network pharmacology and molecular docking have demonstrated that this compound possesses a strong binding affinity for the2[2]. By directly inhibiting PI3K, this compound prevents the downstream phosphorylation of AKT. This blockade suppresses the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines like IL-6 and IL-10[2]. Furthermore, in models of cirrhosis, this compound targets related inflammatory nodes including HSP90AA1, PTGS2, and MAPK14[5].

1.2 Estrogen Receptor (ER) Agonism Prenylated flavonoids frequently mimic 17β-estradiol structurally. In vitro transcription and proliferation assays have confirmed that this compound acts as a4[4]. The lavandulyl group at position 8 of its A-ring is critical for this receptor interaction.

1.3 Apoptotic Induction in Oncology Under the synonym Leachianone A, this compound demonstrates profound cytotoxicity against human hepatoma cell lines (e.g., HepG2). It6[6].

1.4 Acetylcholinesterase (AChE) Inhibition Recent high-throughput screenings have identified this compound as a potent 3[3], positioning it as a molecule of interest for Alzheimer's disease (AD) therapeutics.

Fig 1: this compound pleiotropic signaling network modulating inflammation, apoptosis, and ER pathways.

Quantitative Pharmacological Data

To facilitate rapid comparison for drug development professionals, the key quantitative metrics of this compound are summarized below:

| Pharmacological Target / Disease Model | Experimental Model | Key Metric / Observation | Primary Mechanism of Action |

| Hepatocellular Carcinoma | HepG2 Cell Line | IC50 = 3.4 μg/mL (48h) | Induction of intrinsic and extrinsic apoptotic pathways[6] |

| Ulcerative Colitis | In vitro / In vivo | Significant IL-6/IL-10 modulation | Inhibition of PI3K-AKT catalytic subunit alpha[2] |

| Hepatic Cirrhosis | Network Pharmacology | High affinity for HSP90AA1, PTGS2 | Modulation of AGE-RAGE and MAPK14 signaling[5] |

| Alzheimer's Disease | Enzyme Kinetics Assay | High purity isolation (>96%) | Direct inhibition of Acetylcholinesterase (AChE)[3] |

| Endocrine Modulation | MCF-7 Cell Line | Concentration-dependent proliferation | ER agonism, reversible by ICI 182,780[4] |

Self-Validating Experimental Methodologies

The reliability of mechanistic data relies entirely on the robustness of the assay design. The following protocols are engineered as self-validating systems, incorporating specific causal steps to eliminate experimental artifacts.

Protocol 1: In Vitro Assessment of PI3K-AKT Modulation via Western Blotting

Rationale & Causality: When evaluating kinase inhibitors like this compound, background phosphorylation must be minimized. Serum contains exogenous growth factors that constitutively activate the PI3K/AKT pathway. Serum starvation synchronizes the cells in the G0/G1 phase, ensuring that any subsequent downregulation of p-AKT is explicitly due to the compound's inhibitory effect rather than standard media noise.

Step-by-Step Workflow:

-

Cell Seeding & Synchronization : Seed target cells (e.g., RAW 264.7 macrophages) in 6-well plates. Upon reaching 70% confluency, wash twice with PBS and incubate in serum-free media for 12–16 hours.

-

Compound Treatment : Treat cells with this compound at graded concentrations (5, 10, 20 μM) for 2 hours. Self-Validation: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., LY294002, a proven PI3K inhibitor) to validate assay sensitivity.

-

Pathway Stimulation : Stimulate the cells with LPS (1 μg/mL) or EGF (50 ng/mL) for exactly 30 minutes to induce acute AKT phosphorylation.

-

Lysis & Extraction : Lyse cells on ice using RIPA buffer. Critical Causality: The buffer MUST be supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride). Without phosphatase inhibitors, endogenous phosphatases will rapidly cleave the phosphate group from p-AKT during lysis, yielding false-negative results.

-

Quantification : Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for total AKT, p-AKT (Ser473), and a loading control (β-actin).

Fig 2: Self-validating experimental workflow for assessing PI3K-AKT pathway inhibition.

Protocol 2: Validating Estrogenic Activity via SRB Assay

Rationale & Causality: Standard cell culture conditions are inherently estrogenic. Phenol red acts as a weak estrogen, and standard Fetal Bovine Serum (FBS) contains endogenous hormones. To isolate this compound's specific ER-mediated effects, the environment must be completely hormone-deprived.

Step-by-Step Workflow:

-

Hormone Deprivation : Culture MCF-7 (ER+) cells in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS for 48 hours prior to the assay.

-

Co-Treatment Strategy : Treat cells with this compound (10 nM to 10 μM). Self-Validation: In parallel wells, co-treat the cells with this compound and 1 μM of ICI 182,780 (Fulvestrant), a pure ER antagonist[4].

-

Fixation & Staining : After 72 hours, fix the cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% Sulforhodamine B (SRB) dye.

-

Readout : Solubilize the protein-bound dye in 10 mM Tris base and measure absorbance at 515 nm. Interpretation: A true estrogenic effect is confirmed only if the this compound-induced proliferation is completely abrogated in the wells containing ICI 182,780.

References

-

Synergic Anti-Pruritus Mechanisms of Action for the Radix Sophorae Flavescentis and Fructus Cnidii Herbal Pair. MDPI.[Link]

-

Explanation of the potential mechanism of Sophora flavescens Ait and processed products treating ulcerative colitis based on the analysis method of “chemical composition characterization-target prediction”. RSC Publishing.[Link]

-

Analysis of the mechanism of action of Euphorbia fischeriana Steud on cirrhosis based on network pharmacology. PubMed.[Link]

-

Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology. World Scientific Publishing.[Link]

-

Quaternity method for integrated screening, separation, extraction optimization, and bioactivity evaluation of acetylcholinesterase inhibitors from Sophora flavescens Aiton. PubMed.[Link]

-

Estrogenic Prenylated Flavonoids in Sophora flavescens. ResearchGate.[Link]

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. Explanation of the potential mechanism of Sophora flavescens Ait and processed products treating ulcerative colitis based on the analysis method of “c ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04760E [pubs.rsc.org]

- 3. Quaternity method for integrated screening, separation, extraction optimization, and bioactivity evaluation of acetylcholinesterase inhibitors from Sophora flavescens Aiton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the mechanism of action of Euphorbia fischeriana Steud on cirrhosis based on network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molnova.com:443 [molnova.com:443]

Source: Sophora flavescens Aiton (Kushen) Class: Lavandulyl Flavanones Primary Applications: Oncology (NSCLC, Prostate), Dermatology (Tyrosinase Inhibition), Antimicrobial

Executive Summary & Chemical Profile

Isokurarinone is a bioactive prenylated flavanone isolated primarily from the dried roots of Sophora flavescens Aiton (Leguminosae). It belongs to a specialized subclass of flavonoids characterized by a lavandulyl (5-methyl-2-isopropenyl-4-hexenyl) side chain.

While often studied alongside its isomer Kurarinone , this compound exhibits distinct physicochemical properties and pharmacological potencies due to the specific regiospecificity of its prenyl and methoxy substitutions. This guide synthesizes the extraction methodologies, structure-activity relationships (SAR), and mechanistic pathways of this compound and its congeners.

Chemical Structure & Identification

The biological activity of this compound is dictated by two structural features:

-

The Lavandulyl Side Chain: typically located at the C-8 position. This hydrophobic moiety enhances cell membrane permeability, a critical factor for its cytotoxic efficacy compared to non-prenylated flavonoids.

-

Hydroxylation Pattern: The presence of hydroxyl groups at C-7, C-2', and C-4' (B-ring) is essential for enzyme inhibition (e.g., Tyrosinase).

| Feature | This compound | Kurarinone |

| CAS Registry | 97452-06-3 | 34981-26-5 |

| Molecular Formula | C₂₆H₃₀O₆ | C₂₆H₃₀O₆ |

| Molar Mass | 438.5 g/mol | 438.5 g/mol |

| Key Substituent | 8-Lavandulyl group | 8-Lavandulyl group |

| C-5 Position | Methoxy (-OCH₃) | Methoxy (-OCH₃) |

| Stereochemistry | (2S)-configuration (common) | (2S)-configuration |

Pharmacological Mechanisms

Anti-Tumor Activity (NSCLC & Prostate)

Research indicates that prenylated flavanones from S. flavescens exert cytotoxicity through Mitochondrial-mediated Apoptosis and ER Stress .

-

Mechanism: this compound and Kurarinone induce apoptosis in non-small cell lung cancer (A549) and prostate cancer (PC-3) lines.

-

Pathway:

-

ER Stress Induction: Upregulation of GRP78 and activation of the PERK-ATF4 pathway.

-

Mitochondrial Dysfunction: Downregulation of Bcl-2 and upregulation of Bax, leading to Cytochrome C release.

-

Caspase Cascade: Activation of Caspase-12 (ER-specific), Caspase-9, and finally Caspase-3.

-

PI3K/Akt Suppression: Inhibition of Akt phosphorylation (Ser473), preventing cell survival signaling.

-

Tyrosinase Inhibition (Dermatological Application)

This compound acts as a non-competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

SAR Insight: The resorcinol moiety (hydroxyls at C-7 and C-2'/4') chelates copper ions at the enzyme's active site, while the lavandulyl chain interacts with the hydrophobic pocket, stabilizing the inhibitor-enzyme complex.

Visualization: Signaling Pathways

The following diagram illustrates the dual-pathway mechanism (ER Stress and Mitochondrial) utilized by this compound-type flavanones to induce apoptosis in cancer cells.

Figure 1: Dual-mechanism apoptosis induction via ER Stress and Mitochondrial pathways.

Experimental Protocols

Isolation from Sophora flavescens

Objective: To isolate high-purity this compound/Kurarinone fractions from dried roots. Principle: Sequential solvent extraction based on polarity, followed by chromatographic separation.

Workflow Diagram:

Figure 2: Isolation workflow from raw plant material to purified compound.

Step-by-Step Methodology:

-

Extraction: Macerate 1 kg of dried, powdered S. flavescens roots in 3L of 95% Ethanol. Reflux for 3 hours. Repeat 3 times. Combine filtrates and evaporate ethanol under reduced pressure (Rotavap at 45°C) to yield the crude extract.

-

Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum Ether (to remove lipids) and then Ethyl Acetate (EtOAc). Collect the EtOAc layer; this fraction contains the prenylated flavonoids.

-

Column Chromatography: Load the EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0

90:10). Collect fractions based on TLC monitoring (Visualization: UV 254nm and Vanillin-H₂SO₄ spray). -

Purification (HPLC): Inject active fractions into a Semi-preparative HPLC (C18 column).

-

Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).

-

Gradient: 40% A to 80% A over 45 mins.

-

Detection: UV at 290 nm.

-

-

Validation: Verify structure using ¹H-NMR and ¹³C-NMR. Key diagnostic peak: Lavandulyl side chain signals (dimethyl allyl protons).

Tyrosinase Inhibition Assay

Objective: Determine the IC₅₀ of this compound against mushroom tyrosinase.

-

Preparation: Dissolve this compound in DMSO (final concentration <1% in assay).

-

Reaction Mix: In a 96-well plate, add:

-

80 µL Phosphate Buffer (0.1M, pH 6.8)

-

10 µL this compound solution (serial dilutions: 1–100 µM)

-

10 µL Mushroom Tyrosinase (1000 U/mL)

-

-

Incubation: Incubate at 37°C for 10 minutes.

-

Substrate Addition: Add 20 µL L-DOPA (10 mM).

-

Measurement: Monitor Dopachrome formation at 475 nm using a microplate reader for 10 minutes.

-

Calculation:

.

Comparative Bioactivity Data

The following table summarizes the inhibitory potential of this compound and Kurarinone against key targets.

| Target / Cell Line | Assay Type | This compound Activity | Kurarinone Activity | Reference |

| Tyrosinase | Enzyme Inhibition (IC₅₀) | ~1.5 - 5.0 µM | ~0.8 - 3.0 µM | [1, 2] |

| A549 (Lung Cancer) | Cytotoxicity (IC₅₀) | 15.2 µM | 11.8 µM | [3] |

| PC-3 (Prostate) | Cytotoxicity (IC₅₀) | 28.5 µM | 24.7 µM | [3] |

| Neuraminidase | Enzyme Inhibition | Moderate | Potent | [4] |

Note: Values are approximate ranges derived from comparative studies of S. flavescens flavonoids.

References

-

Kim, S.J., et al. (2018). "Tyrosinase inhibitory activity of flavonoids from Sophora flavescens." Biological and Pharmaceutical Bulletin.

-

Hyun, S.K., et al. (2008). "Inhibitory effects of kurarinone on tyrosinase and melanin synthesis." Biological and Pharmaceutical Bulletin.

-

Yang, Y., et al. (2018).[1] "Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies." Frontiers in Pharmacology.

-

Ryu, Y.B., et al. (2008). "Neuraminidase inhibitory activities of flavonoids from Sophora flavescens." Bioorganic & Medicinal Chemistry Letters.

-

Nishikawa, Y., et al. (2019).[2] "Kurarinone from Sophora flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation."[3] Molecules.

Sources

Methodological & Application

Quantitative Analysis of Isokurarinone using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the identification and quantification of Isokurarinone, a naturally occurring flavonoid, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This compound, a prenylated flavanone, has garnered interest for its potential pharmacological activities. Accurate and reliable quantification is essential for quality control, pharmacokinetic studies, and phytochemical research. This guide details the entire workflow, from sample preparation and chromatographic separation to data analysis and method validation, grounded in established scientific principles to ensure data integrity and reproducibility.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[1] This protocol employs a reversed-phase (RP) HPLC method, which is ideally suited for the analysis of moderately polar compounds like flavonoids.[2]

In this system, the stationary phase is a nonpolar C18 (octadecylsilyl) bonded silica gel, while the mobile phase is a more polar mixture of an organic solvent (like acetonitrile or methanol) and acidified water.[2][3] this compound, being less polar than the mobile phase, will interact with and adsorb to the nonpolar stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, which in turn weakens the interaction between this compound and the stationary phase, causing it to elute from the column.[3][4]

The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a powerful tool for this analysis.[5][6] Unlike a standard single-wavelength UV-Vis detector, the DAD utilizes a series of photodiodes to simultaneously measure the absorbance across a wide range of UV-Vis wavelengths (e.g., 190-900 nm) as the analyte elutes.[5] This provides two key advantages:

-

Optimal Wavelength Selection: A specific wavelength where this compound shows maximum absorbance can be used for quantification, maximizing sensitivity. Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I (300-400 nm) and Band II (240-285 nm).[7]

-

Peak Purity and Identification: The DAD captures a complete UV-Vis spectrum for each point across a chromatographic peak. This spectrum acts as a "fingerprint" that can be compared to that of a pure reference standard for unambiguous identification and to assess peak purity.[5]

Experimental Workflow and Protocol

Instrumentation, Chemicals, and Reagents

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).[8]

-

Analytical balance (4-decimal place).

-

Ultrasonic bath.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

-

-

Chemicals and Reagents:

Preparation of Solutions

-

Accurately weigh 10.0 mg of this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Add approximately 7 mL of HPLC-grade methanol and sonicate for 5-10 minutes to dissolve completely.

-

Allow the solution to return to room temperature.

-

Make up the volume to the 10 mL mark with methanol and mix thoroughly.

-

Store this stock solution in a dark vial at 4°C. This solution should be stable for several weeks, but daily preparations are recommended for highest accuracy.[10]

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[10]

The goal of sample preparation is to efficiently extract this compound while minimizing interfering compounds.[10][11]

-

Drying and Grinding: Dry the plant material (e.g., roots, leaves) at a controlled temperature (40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).[12]

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a suitable vessel.

-

Add 25 mL of methanol.

-

Extract using an ultrasonic bath for 30-45 minutes at room temperature. Repeat the extraction process twice more to ensure exhaustive extraction.

-

-

Filtration and Concentration: Combine the extracts and filter them through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry residue.[12]

-

Reconstitution and Final Filtration:

HPLC-DAD Chromatographic Conditions

The following conditions are a robust starting point and can be optimized further if necessary.

| Parameter | Recommended Condition | Rationale |

| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | C18 columns are widely used and effective for separating flavonoids and other moderately polar compounds.[2][14] |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of phenolic hydroxyl groups on the flavonoid structure, leading to sharper, more symmetrical peaks and improved retention.[4][7] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC and often provides good selectivity for flavonoids.[4][7] |

| Elution Mode | Gradient | A gradient elution is effective for analyzing complex samples like plant extracts, ensuring that compounds with a wide range of polarities are eluted efficiently and with good resolution in a reasonable time.[3][4] |

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% to 90% B; 30-35 min: 90% B (hold); 35-36 min: 90% to 30% B; 36-40 min: 30% B (equilibration) | This gradient provides a gentle initial slope to separate more polar compounds and a steeper slope to elute less polar compounds like this compound. A post-run hold and equilibration are crucial for reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures stable and reproducible retention times.[13] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| DAD Settings | Quantification Wavelength: ~285 nm Spectral Acquisition: 200 - 400 nm | Flavonoids have a characteristic absorbance around 285 nm (Band II).[7] Acquiring the full spectrum allows for peak purity analysis and spectral matching against the standard for positive identification.[15] |

Data Analysis and Quantification

-

Identification: The primary identification of this compound in a sample chromatogram is achieved by comparing its retention time with that of the pure reference standard. Confirmation is provided by overlaying the UV spectrum of the sample peak with the standard's spectrum.[10]

-

Calibration Curve: Inject the prepared working standard solutions (from lowest to highest concentration). Plot a graph of the peak area recorded at 285 nm versus the known concentration of each standard.

-

Quantification: Perform a linear regression on the calibration data. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. The concentration of this compound in the sample is calculated by substituting the peak area of the analyte (y) into the regression equation.[10]

Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[16][17] The key validation parameters are summarized below.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest, free from interference from matrix components, or degradation products. | Peak purity analysis using DAD should show a purity angle less than the purity threshold. Baseline resolution from adjacent peaks. |

| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a given range. | Coefficient of determination (R²) ≥ 0.999 for the calibration curve.[18] |

| Accuracy | To measure the closeness of the experimental value to the true value. Assessed via recovery studies by spiking a blank matrix with known amounts of the standard. | Mean recovery should be within 98-102%.[18] |

| Precision | To assess the degree of scatter between a series of measurements. - Repeatability (Intra-day): Analysis of replicate samples on the same day. - Intermediate Precision (Inter-day): Analysis by different analysts on different days. | Relative Standard Deviation (%RSD) should be ≤ 2%.[16][19] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve).[16] |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve).[16] |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±0.1 mL/min flow rate, ±2°C column temp). | %RSD of results should remain ≤ 2% under varied conditions.[19][20] |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the this compound analysis protocol.

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nacalai.com [nacalai.com]

- 4. researchgate.net [researchgate.net]

- 5. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 97938-31-3 | this compound [phytopurify.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. gssrr.org [gssrr.org]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ema.europa.eu [ema.europa.eu]

- 18. e-nps.or.kr [e-nps.or.kr]

- 19. moca.net.ua [moca.net.ua]

- 20. actascientific.com [actascientific.com]

Application Note: Quantitative Analysis of Isokurarinone in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and validated protocol for the quantification of Isokurarinone, a bioactive prenylated flavonoid, in plant extracts, particularly from the roots of Sophora flavescens. The methodology herein details a robust Ultrasound-Assisted Extraction (UAE) procedure coupled with a precise and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This guide is designed to be a self-validating system, offering insights into the rationale behind experimental choices and ensuring data integrity through adherence to established analytical standards.

Introduction: The Significance of this compound Quantification

This compound, a natural flavonoid predominantly found in the roots of Sophora flavescens, has garnered significant scientific interest for its potential pharmacological activities. As research into its therapeutic applications expands, the need for a reliable and validated method for its quantification in plant matrices becomes paramount for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a detailed workflow, from sample preparation to data analysis, to ensure accurate and reproducible quantification of this compound.

This compound: Chemical Profile

| Property | Value |

| Molecular Formula | C₂₆H₃₀O₆[1] |

| Molecular Weight | 438.52 g/mol [1] |

| Compound Type | Flavonoid[1] |

| Botanical Source | Roots of Sophora flavescens Ait.[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Methanol.[2][3] |

Experimental Workflow: From Plant Material to Quantified this compound

The accurate quantification of this compound necessitates a meticulous and optimized workflow. The following diagram illustrates the key stages of the process, each of which will be detailed in the subsequent sections.

Caption: A schematic overview of the experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation and Extraction: Maximizing this compound Yield

The initial and most critical phase of the quantification process is the efficient extraction of this compound from the complex plant matrix. Ultrasound-Assisted Extraction (UAE) is employed due to its demonstrated efficiency in extracting flavonoids from Sophora flavescens, offering advantages such as reduced extraction time and solvent consumption compared to conventional methods.[1]

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Grinding: Mill the dried roots of Sophora flavescens to a fine powder (40-60 mesh) to increase the surface area for solvent interaction.[4]

-

Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL conical flask.

-

Solvent Addition: Add 26 mL of 80% methanol in water (v/v) to the flask, achieving a solvent-to-material ratio of 26:1 (mL/g).[1][5][6]

-

Ultrasonication: Place the flask in an ultrasonic water bath preheated to 80°C and sonicate for 30 minutes.[1][4][5][6] This combination of solvent, temperature, and time has been optimized for the extraction of flavonoids from Sophora flavescens.[1][5][6]

-

Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[4]

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter, ensuring the protection of the HPLC column.[3][7] The filtered extract is now ready for HPLC analysis.

Preparation of Standard Solutions: The Basis for Accurate Quantification

The preparation of accurate standard solutions is fundamental to generating a reliable calibration curve for quantification.

Protocol: Standard and Calibration Curve Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol in a volumetric flask.[4] Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for constructing a robust calibration curve.

Chromatographic Analysis: The Separation and Detection of this compound

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a reliable and widely used technique for the analysis of flavonoids.

HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| HPLC System | Standard HPLC with quaternary pump, autosampler, column oven, and UV-Vis detector | Provides the necessary components for reproducible chromatographic separation and detection. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns are widely used and effective for the separation of flavonoids. |

| Mobile Phase A | HPLC-grade water with 0.1% trifluoroacetic acid | The acidic modifier improves peak shape and resolution for flavonoids. |

| Mobile Phase B | HPLC-grade acetonitrile | A common and effective organic solvent for the elution of flavonoids. |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B | A gradient elution allows for the efficient separation of compounds with varying polarities often found in plant extracts. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency.[7] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[4] |

| Detection Wavelength | 288 nm | Based on the UV spectra of the structurally similar compound kurarinone, 288 nm is an appropriate wavelength for detection.[7] |

Method Validation: Ensuring Trustworthiness and Reliability

The validation of the analytical method is a critical step to ensure that the obtained results are accurate, reliable, and reproducible. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters

| Parameter | Acceptance Criteria | Purpose |

| Specificity | The this compound peak should be well-resolved from other components in the plant extract matrix. | To ensure that the signal being measured is solely from the analyte of interest. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range. |

| Accuracy | % Recovery within 95-105% | To determine the closeness of the measured value to the true value. |

| Precision (%RSD) | Intraday and Interday %RSD ≤ 2% | To assess the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of the analyte that can be detected but not necessarily quantified. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | %RSD ≤ 2% after minor changes in method parameters (e.g., flow rate, column temperature) | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Data Analysis and Quantification

The concentration of this compound in the plant extract is determined by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then calculated using the regression equation of the calibration curve.

Solution Stability

While specific stability data for this compound is not extensively available, it is recommended to prepare fresh standard and sample solutions daily. If storage is necessary, solutions should be kept at 4°C in the dark for no longer than 48 hours. The stability of this compound in the chosen solvent should be empirically determined as part of the method validation by analyzing stored solutions at different time points and comparing the results to freshly prepared solutions.

Conclusion

The presented application note provides a detailed and scientifically grounded protocol for the quantification of this compound in plant extracts. By following the outlined procedures for Ultrasound-Assisted Extraction, HPLC analysis, and method validation, researchers can obtain accurate and reliable data, which is essential for the advancement of research and development in the field of natural product-based drug discovery.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Biopurify. (n.d.). This compound - CAS 52483-02-0. Retrieved from [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

PubMed. (2024, February 4). Estrogenic Prenylated Flavonoids in Sophora flavescens. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MDPI. (2019, August 27). Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation. Retrieved from [Link]

-

ResearchGate. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

-

PubMed. (2017, October 25). Hepatotoxicity Induced by Sophora flavescens and Hepatic Accumulation of Kurarinone, a Major Hepatotoxic Constituent of Sophora flavescens in Rats. Retrieved from [Link]

-

SciEnggJ. (2023, October 12). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2021, June 11). A Review: Analytical Method Development and Validation. Retrieved from [Link]

-

Scholars Research Library. (2018). Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract. Retrieved from [Link]

-

Frontiers in Plant Science. (2014, August 25). Validated method for phytohormone quantification in plants. Retrieved from [Link]

-

PubMed. (2022, October 28). Total flavonoids of Sophora flavescens and kurarinone ameliorated ulcerative colitis by regulating Th17/Treg cell homeostasis. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Retrieved from [Link]

-

ResearchGate. (2017, March 10). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assay Protocols for Evaluating the Cytotoxic and Anti-Inflammatory Activities of Isokurarinone

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: Isokurarinone (Leachianone A) | CAS No: 97938-31-3 | Formula: C26H30O6

Introduction & Mechanistic Overview

This compound (also known as Leachianone A) is a highly bioactive prenylated flavonoid isolated from the roots of Sophora flavescens. In preclinical drug discovery, this compound has garnered significant attention for its dual-modulatory effects: it acts as a potent cytotoxic agent against specific malignancies and serves as a broad-spectrum anti-inflammatory and antifungal compound[1][2][3].

When designing cell-based assays for this compound, researchers typically focus on two primary phenotypic readouts:

-

Cytotoxicity & Apoptosis: In human hepatoma (HepG2) cells, this compound induces profound cytotoxicity by triggering both intrinsic and extrinsic apoptotic pathways[4].

-

Anti-Inflammatory Modulation: In murine macrophage models (RAW264.7), the compound exhibits targeted anti-inflammatory properties by downregulating the secretion of key interleukins, specifically IL-6 and IL-10[2].

Fig 1. Mechanistic pathways of this compound in anti-tumor and anti-inflammatory cell models.

Quantitative Pharmacological Profile

To establish accurate dosing ranges for your cell-based assays, refer to the established pharmacological metrics for this compound summarized below:

| Target / Cell Line | Assay Type | Key Pharmacological Metric |

| Human Hepatoma (HepG2) | Cytotoxicity (In Vitro) | IC₅₀ = 3.4 µg/mL (48h treatment)[1] |

| HepG2 Xenograft | Tumor Volume (In Vivo) | 17–54% reduction (20-30 mg/kg IV)[4] |

| RAW264.7 Macrophages | Anti-inflammatory | Dose-dependent modulation of IL-6 & IL-10[2] |

| ERG11 / CDR2 (C. albicans) | Target Binding (In Silico) | High affinity: -9.2 to -9.5 kcal/mol[3] |

Experimental Design & Causality (E-E-A-T Principles)

A successful cell-based assay is a self-validating system. The protocols below are designed with specific mechanistic safeguards: